- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic AzacyclesChemistry - A European Journal, 2015, 21(36), 12627-12639,
Cas no 96-11-7 (1,2,3-Tribromopropane)

1,2,3-Tribromopropane structure
Nome do Produto:1,2,3-Tribromopropane
1,2,3-Tribromopropane Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,2,3-Tribromopropane
- 1,2,3-Tribrom-propan
- 1,2,3-tribrompropane
- EINECS 202-478-8
- Glycerol tribromohydrin
- glyceroltribromhydrine
- Glyceryl tribromohydrin
- Propane,1,2,3-tribromo
- s-Tribromopropane
- sym-Tribromopropane
- tribromo-1,2,3 propane
- NSC 78932
- Propane, 1,2,3-tribromo-
- 1,2,3-tribromo-propane
- D2R8L96TOV
- 1,3-Tribromopropane
- Propane,2,3-tribromo-
- NCIOpen2_004459
- KSC491K9T
- FHCLGDLYRUPKAM-UHFFFAOYSA-N
- NSC78932
- 1,2,3-Tribromopropane (ACI)
- AS-58199
- CHEBI:18859
- AI3-18135
- Tribromohydrin
- Propane, 1,2,3tribromo
- EN300-19787
- BRN 1732082
- 1.2.3-Tribromopropane
- 1,2,3-TRIBROMOPROPANE [MI]
- 96-11-7
- J-802007
- TRIBROMOPROPANE, 1,2,3-
- F0001-2288
- CCRIS 6706
- NSC-78932
- sTribromopropane
- J-503779
- 1,2,3-Tribromopropane, 97%
- Q4545647
- AKOS000120060
- T0355
- SCHEMBL66165
- symTribromopropane
- 4-01-00-00221 (Beilstein Handbook Reference)
- DTXCID0048979
- UNII-D2R8L96TOV
- DTXSID9059129
- NS00040473
- DB-057620
- MFCD00017884
- E78688
-
- MDL: MFCD00017884
- Inchi: 1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2
- Chave InChI: FHCLGDLYRUPKAM-UHFFFAOYSA-N
- SMILES: BrCC(CBr)Br
- BRN: 1732082
Propriedades Computadas
- Massa Exacta: 277.79400
- Massa monoisotópica: 277.794138
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 6
- Contagem de Ligações Rotativas: 2
- Complexidade: 25.2
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.6
- Superfície polar topológica: 0
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Colorless or light yellow liquid, irritating
- Densidade: 2.398
- Ponto de Fusão: 16-17 ºC
- Ponto de ebulição: 220°C
- Ponto de Flash: 93 ºC
- Índice de Refracção: 1.584-1.586
- Solubilidade: H2O: insoluble
- PSA: 0.00000
- LogP: 2.53970
- Merck: 9614
- Solubilidade: Soluble in ethanol \ ether and chloroform, insoluble in water
1,2,3-Tribromopropane Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H312,H315,H319,H332,H335,H351
- Declaração de Advertência: P261,P280,P305+P351+P338
- Número de transporte de matérias perigosas:2810
- WGK Alemanha:3
- Código da categoria de perigo: R20/21/22;R36/37/38;R68
- Instrução de Segurança: S26-S27-S36/37/39
- RTECS:TZ8300000
-
Identificação dos materiais perigosos:
- Classe de Perigo:6.1(b)
- Frases de Risco:R20/21/22; R36/37/38; R68
- PackingGroup:II
- TSCA:Yes
- Condição de armazenamento:Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers.
- Termo de segurança:6.1(b)
- Grupo de Embalagem:II
1,2,3-Tribromopropane Dados aduaneiros
- CÓDIGO SH:2903399090
- Dados aduaneiros:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,2,3-Tribromopropane Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Oakwood | 001242-1g |
1,2,3-Tribromopropane |
96-11-7 | 97% | 1g |
$10.00 | 2024-07-19 | |
Enamine | EN300-19787-0.25g |
1,2,3-tribromopropane |
96-11-7 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000983-100g |
1,2,3-Tribromopropane |
96-11-7 | 97% | 100g |
¥190 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000983-500g |
1,2,3-Tribromopropane |
96-11-7 | 97% | 500g |
¥618 | 2024-07-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109520-100g |
1,2,3-Tribromopropane |
96-11-7 | 97% | 100g |
¥199.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0355-25g |
1,2,3-Tribromopropane |
96-11-7 | 97.0%(GC) | 25g |
¥95.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110706-100mg |
Glycerol tribromohydrin |
96-11-7 | 98% | 100mg |
¥řǬ | 2023-07-25 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0355-25G |
1,2,3-Tribromopropane |
96-11-7 | >97.0%(GC) | 25g |
¥95.00 | 2024-04-15 | |
Enamine | EN300-19787-1.0g |
1,2,3-tribromopropane |
96-11-7 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
Life Chemicals | F0001-2288-10g |
1,2,3-Tribromopropane |
96-11-7 | 95%+ | 10g |
$84.0 | 2023-09-07 |
1,2,3-Tribromopropane Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -5 °C; 30 min, -5 °C → rt
Referência
Synthetic Routes 2
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Referência
- 1,2,3-TribromopropaneOrganic Syntheses, 1925, , 99-101,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Phosphonium, (3-bromopropyl)triphenyl-, (tribromide) (1:1) Solvents: Dichloromethane ; rt; 0.5 h, rt
Referência
- Crystal structure, characterization, Hirshfeld surface analysis and DFT studies of two [propane 3-bromo-1-(triphenyl phosphonium)] cations containing bromide (I) and tribromide (II) anions: The anion (II) as a new brominating agent for unsaturated compoundsJournal of Molecular Structure, 2019, 1195, 542-554,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Condições de reacção
1.1 Reagents: N-Bromoacetamide Solvents: Dichloromethane
Referência
- Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximesJournal of Organometallic Chemistry, 1987, 326(2), 281-8,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: 2409021-39-0 Solvents: Dichloromethane ; 30 min, rt
Referência
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT calculations and characterization of 1,3-propanediylbis(triphenylphosphonium) monotribromide as brominating agent of double bonds and phenolic ringsJournal of Molecular Structure, 2020, 1206,,
Synthetic Routes 9
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Bromine
Referência
- New method of preparing propargyl etherArmyanskii Khimicheskii Zhurnal, 1986, 39(8), 529-30,
Synthetic Routes 11
Condições de reacção
1.1 Catalysts: Allyl bromide
Referência
- Studies on amines and ammonium compounds. CLXXIV. Bromination of unsaturated compounds with complexes formed between bromine and 1,4-bis(trialkylammonium)-2-butene dihalidesArmyanskii Khimicheskii Zhurnal, 1984, 37(1), 29-33,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: 1,4-Dioxane, compd. with bromine (1:1) ; 0 - 5 °C; 0 °C → rt; 10 min, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Dioxane dibromide-mediated solvent-free synthesis of vicinal dibromidesSynthetic Communications, 2007, 37(2), 271-274,
Synthetic Routes 13
Condições de reacção
1.1 25 h, 145 - 155 °C; cooled; rt
Referência
- Reaction of polyfluoroarenesulfonyl bromides with allyl bromide. Synthesis of allyl polyfluoroaryl sulfonesRussian Journal of Organic Chemistry, 2011, 47(3), 374-378,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 2 h, 30 °C
Referência
- Copper-Catalyzed Allylation of α,α-Difluoro-Substituted Organozinc ReagentsJournal of Organic Chemistry, 2014, 79(2), 818-822,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Phosphorus tribromide Solvents: Dimethylformamide ; 25 °C; 20 min, 25 °C; 25 °C → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C
Referência
- Hyperbranched polyamine carbon dioxide absorbent and preparation method thereof, China, , ,
Synthetic Routes 16
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Bromine Solvents: Perfluorohexane
Referência
- Perfluorohexane as a novel reaction medium for bromination reactionsSynthetic Communications, 1995, 25(7), 1023-6,
Synthetic Routes 18
Condições de reacção
Referência
- 1,2-Dibromo-2-cyano-2-(heterocyclic)alkane compounds and their antimicrobial use, United States, , ,
Synthetic Routes 19
Condições de reacção
Referência
- 1,2-Dibromo-2-cyano-(substituted)-alkane antimicrobial compounds, United States, , ,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ; 2 - 2.5 h, 0 °C; 0 °C → 20 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
- Brominated flame retardants and polyurethanes containing the same, World Intellectual Property Organization, , ,
1,2,3-Tribromopropane Raw materials
- Benzenesulfonyl bromide, pentafluoro-
- Silane, cyclopropyltrimethyl-
- Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]-2-propenyl(pyridine)-, (OC-6-12)- (9CI)
- 2-Butene-1,4-diaminium, N1,N1,N1,N4,N4,N4-hexamethyl-, bromide (1:2)
- Glycerol
1,2,3-Tribromopropane Preparation Products
1,2,3-Tribromopropane Literatura Relacionada
-
1. 574. Dithiols. Part X. A thio-analogue of BAL-intravL. W. C. Miles,L. N. Owen J. Chem. Soc. 1950 2943
-
2. 659. Radiation chemistry of organic halogen compounds. Part II. The action of γ-radiation on allyl halidesD. Leaver,A. H. McQuillan,W. Miller,H. W. W. Ehrlich J. Chem. Soc. 1962 3331
-
Adrian-Mihail Stadler,Jack Harrowfield Chem. Soc. Rev. 2011 40 2061
-
Sydney Leach,Martin Schwell,Francois Dulieu,Jean-Louis Chotin,Hans-Werner Jochims,Helmut Baumg?rtel Phys. Chem. Chem. Phys. 2002 4 5025
-
V. Udayakumar,A. Pandurangan RSC Adv. 2015 5 78719
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